molecular formula C12H8Cl2FNO2 B2969839 2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one CAS No. 2219380-09-1

2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one

Cat. No. B2969839
CAS RN: 2219380-09-1
M. Wt: 288.1
InChI Key: HZOVEFIQFQIWIT-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one is a chemical compound that belongs to the oxazolidinone family. This compound has been of great interest to researchers due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on chemicals structurally similar to 2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one focuses on their synthesis and structural characterization. For instance, Abdel-Wahab et al. (2023) detailed the synthesis of a related heterocycle, confirming its structure via nuclear magnetic resonance and X-ray analysis (Abdel-Wahab et al., 2023). Similarly, Pejchal et al. (2015) synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, structurally comparable to the compound , and analyzed their structures using NMR and X-ray diffraction techniques (Pejchal et al., 2015).

Antimicrobial and Antifungal Activity

Some structurally similar compounds demonstrate significant antimicrobial and antifungal properties. For example, compounds synthesized by Pejchal et al. (2015) were screened for antibacterial and antifungal activity against various strains, showing comparable or better efficacy than standard medicinal compounds (Pejchal et al., 2015).

Crystal Structure and Physical Properties

Investigations into the crystal structure and physical properties of related compounds are common. Kariuki et al. (2021) synthesized isostructural compounds with elements similar to this compound, and analyzed their structure via single crystal diffraction (Kariuki et al., 2021).

properties

IUPAC Name

2-chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2/c1-6-10(9(17)5-13)12(16-18-6)11-7(14)3-2-4-8(11)15/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOVEFIQFQIWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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